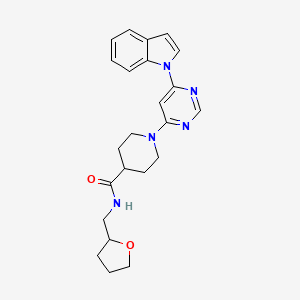![molecular formula C10H13F2NO3 B2512525 N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide CAS No. 1909325-98-9](/img/structure/B2512525.png)
N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide, also known as DFC-1093, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicine. It is a small molecule inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. We will also list future directions for research on this compound.
Aplicaciones Científicas De Investigación
Biological Effects and Toxicity The biological responses to N,N-dimethylformamide (DMF), a structurally related compound to N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide, vary both qualitatively and quantitatively among similar chemicals. The data reflects the biology of the material and its usage. Information on the environmental toxicology of such materials has significantly expanded, indicating the importance of understanding their biological effects (Kennedy, 2001).
Occupational Exposure Monitoring The measurement of N-methylformamide (NMF) in urine is suggested as an appropriate biological exposure index for DMF, a related compound. A linear equation exists between urinary NMF concentration and DMF concentration in the environment, highlighting the importance of biological monitoring in occupational exposure (Imbriani et al., 2000). The discovery of mercapturates in the urine of persons exposed to N,N-dimethylformamide suggests a potential carcinogenic property, emphasizing the need for careful monitoring of exposure (Bardoděj et al., 1985).
Exposure Risk and Health Assessment A health risk assessment in an artificial leather factory revealed that long-term occupational exposure to DMF, even within current regulations, may cause liver damages or other adverse health effects, underlining the importance of stringent monitoring and assessment of health risks in industrial settings (Wu et al., 2011). Alterations in mitochondrial DNA in humans exposed to DMF suggest a significant association with exposure, highlighting the potential long-term biological impacts of exposure to such compounds (Shieh et al., 2007).
Propiedades
IUPAC Name |
N-[2-(4,4-difluorocyclohexyl)-2-oxoethyl]-N-formylformamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO3/c11-10(12)3-1-8(2-4-10)9(16)5-13(6-14)7-15/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWKUUWOTKPZGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)CN(C=O)C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)
![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)
![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)
![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)

![2-[(4-Acetylanilino)methylene]-5-methyl-1,3-cyclohexanedione](/img/structure/B2512457.png)


![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)

